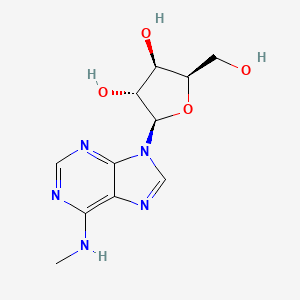

n6-Methyladenosin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N6-Methyladenosine is a naturally occurring modified nucleoside found in various RNA molecules, including messenger RNA, transfer RNA, ribosomal RNA, and small nuclear RNA. It is one of the most prevalent internal modifications in eukaryotic messenger RNA and plays a crucial role in regulating gene expression and RNA metabolism. This modification involves the methylation of the nitrogen atom at the sixth position of the adenine base, which can influence RNA stability, splicing, translation, and degradation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N6-Methyladenosine typically involves the methylation of adenosine. One common method is the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of N6-Methyladenosine may involve enzymatic methods using methyltransferases. These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine to the adenine base in RNA. The process can be optimized for large-scale production by using recombinant DNA technology to overexpress the methyltransferase enzymes in microbial hosts .

Analyse Des Réactions Chimiques

Types of Reactions: N6-Methyladenosine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form N6-Hydroperoxymethyladenosine, an intermediate in the oxidation process.

Reduction: Reduction reactions can convert N6-Methyladenosine back to adenosine.

Substitution: Substitution reactions can occur at the methyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a bicarbonate buffer can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride can be employed for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products:

Oxidation: N6-Hydroperoxymethyladenosine

Reduction: Adenosine

Substitution: Various methylated derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N6-Methyladenosine has numerous applications in scientific research:

Chemistry: It is used as a model compound to study RNA modifications and their effects on RNA structure and function.

Biology: N6-Methyladenosine plays a critical role in regulating gene expression, RNA splicing, and RNA stability.

Medicine: Dysregulation of N6-Methyladenosine levels has been linked to various diseases, including cancer, neurological disorders, and metabolic diseases.

Industry: N6-Methyladenosine is used in the development of RNA-based therapeutics and diagnostics.

Mécanisme D'action

N6-Methyladenosine exerts its effects by influencing RNA metabolism and gene expression. The methylation of adenosine at the sixth position can alter RNA structure, making it more or less accessible to RNA-binding proteins and other regulatory factors. This modification can affect RNA stability, splicing, translation, and degradation. The molecular targets and pathways involved include:

Methyltransferases: Enzymes like METTL3 and METTL14 catalyze the methylation of adenosine.

Demethylases: Enzymes like FTO and ALKBH5 remove the methyl group from N6-Methyladenosine.

RNA-binding Proteins: Proteins such as YTHDF1, YTHDF2, and IGF2BP1 recognize and bind to methylated RNA, mediating its effects on RNA metabolism.

Comparaison Avec Des Composés Similaires

N6-Methyladenosine can be compared with other similar RNA modifications:

N1-Methyladenosine: Methylation occurs at the first nitrogen atom of adenine.

5-Methylcytosine: Methylation occurs at the fifth carbon atom of cytosine.

Pseudouridine: A modified nucleoside where uridine is isomerized to pseudouridine.

N6-Methyladenosine is unique in its widespread occurrence and significant impact on RNA metabolism and gene expression. Its dynamic and reversible nature makes it a key player in the regulation of various biological processes .

Propriétés

Formule moléculaire |

C11H15N5O4 |

|---|---|

Poids moléculaire |

281.27 g/mol |

Nom IUPAC |

(2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7+,8-,11-/m1/s1 |

Clé InChI |

VQAYFKKCNSOZKM-GZCUOZMLSA-N |

SMILES isomérique |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O |

SMILES canonique |

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13912273.png)

![5-Bromothieno[2,3-d]thiazole](/img/structure/B13912285.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13912332.png)

![[(1S)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13912354.png)